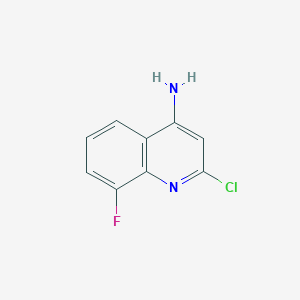

2-Chloro-8-fluoroquinolin-4-amine

Description

Overview of Biologically Active Quinoline (B57606) Derivatives

The quinoline scaffold is a key component in a vast number of compounds exhibiting a wide spectrum of biological activities. nih.govbenthamscience.comrsc.org These derivatives have been developed as effective agents against a variety of diseases. nih.gov The broad utility of the quinoline core is demonstrated by its presence in drugs with diverse therapeutic applications. nih.govresearchgate.net

Some prominent examples of biologically active quinoline derivatives include:

| Compound Class | Examples | Therapeutic Area |

|---|---|---|

| Antimalarials | Chloroquine (B1663885), Amodiaquine (B18356), Piperaquine | Infectious Diseases |

| Anticancer Agents | Neratinib, Bosutinib, Camptothecin | Oncology |

| Anti-inflammatory Agents | Glafenine, Floctafenine | Inflammation |

| Antibacterial Agents | Ciprofloxacin (B1669076) | Infectious Diseases |

Importance of Halogenation in Quinoline Scaffolds

The introduction of halogen atoms into the quinoline scaffold has been shown to be a crucial strategy for enhancing the biological activity of these compounds. nih.govnih.gov Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, can lead to improved potency and a more favorable pharmacokinetic profile. The strategic placement of halogens on the quinoline ring is a key aspect of modern medicinal chemistry, often leading to the discovery of new drug candidates with superior efficacy. rsc.org

Rationale for Research on 2-Chloro-8-fluoroquinolin-4-amine

The specific compound, this compound, is of particular interest due to its unique combination of structural features. The presence of both a chlorine and a fluorine atom on the quinoline core, coupled with an amino group at the 4-position, suggests a high potential for biological activity.

Structural Context within 4-Aminoquinolines and Related Halogenated Analogs

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, most notably recognized for its role in the development of antimalarial drugs like chloroquine. nih.govnih.govwikipedia.org The amino group at the 4-position is critical for the antimalarial activity of these compounds. The addition of halogens to this basic structure can further modulate its biological effects. For instance, the 7-chloro substitution is a common feature in many potent antimalarial 4-aminoquinolines. The compound this compound fits within this class of molecules, but with a distinct halogenation pattern that warrants further investigation.

Potential as a Lead Compound for Therapeutic Development

The unique substitution pattern of this compound makes it a promising lead compound for the development of new therapeutic agents. nih.gov The combination of the 4-amino group with the 2-chloro and 8-fluoro substitutions could lead to novel interactions with biological targets, potentially overcoming existing drug resistance mechanisms. frontiersin.org The exploration of this and similar halogenated 4-aminoquinolines could pave the way for the discovery of new drugs with improved efficacy against a range of diseases. tandfonline.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

2-chloro-8-fluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-8-4-7(12)5-2-1-3-6(11)9(5)13-8/h1-4H,(H2,12,13) |

InChI Key |

SYFPPYXCHUGVPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 8 Fluoroquinolin 4 Amine and Its Analogs

Strategies for Quinoline (B57606) Core Synthesis

The formation of the quinoline ring system is a fundamental step in the synthesis of these compounds. Several methods are available, each with its own advantages and substrate scope.

Tandem Chlorination-Cyclization Approaches for Halogenated Quinoline Derivatives

Tandem reactions that combine chlorination and cyclization steps in a single operation offer an efficient route to halogenated quinoline derivatives. These methods often start from readily available precursors and proceed through a cascade of reactions to build the heterocyclic core. For instance, substituted quinolines can be synthesized from arylamines and enolizable aldehydes using chlorotrimethylsilane (B32843) (TMSCl) as a catalyst in a tandem process. researchgate.net This approach is valued for its operational simplicity and mild reaction conditions. researchgate.net

Another innovative approach involves the visible-light-induced denitrative chlorination of nitroarenes. escholarship.org This method allows for the direct replacement of a nitro group with a chlorine atom, which can be a key step in a tandem sequence leading to a chlorinated quinoline. escholarship.org This reaction is notable for its use of a readily available starting material and its tolerance of air and moisture. escholarship.org

Furthermore, continuous flow synthesis has been employed for a tandem photoisomerization-cyclization process to produce quinolines. researchgate.net This method utilizes a photochemical process to convert amino-enone substrates into the quinoline scaffold, offering a scalable and efficient route. researchgate.net

Pfitzinger Reaction and Related Cyclization Methods for Quinoline-4-carboxamides

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are key precursors to quinoline-4-carboxamides. wikipedia.orgacs.org The reaction involves the condensation of an isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The resulting quinoline-4-carboxylic acid can then be coupled with an appropriate amine to yield the desired carboxamide. acs.org

Several modifications and variations of the Pfitzinger reaction have been developed to improve its efficiency and substrate scope. For example, using enaminones in place of traditional 1,3-dicarbonyl compounds in a Pfitzinger-type reaction has been shown to be an effective method for synthesizing quinoline-4-carboxylic acids. researchgate.net Additionally, N-vinylisatins have been utilized in a modified Pfitzinger reaction to directly access quinoline-4-carboxamides and quinoline-4-carboxylates. researchgate.net

While the Pfitzinger reaction is powerful, it is typically conducted under basic conditions, which can limit its application with substrates bearing base-sensitive functional groups. nih.gov An alternative is the Doebner reaction, which proceeds under different conditions and can be used to synthesize quinoline derivatives from anilines, aldehydes, and pyruvic acid. nih.gov

Introduction of Amine and Halogen Functionalities

Once the quinoline core is established, the next critical steps involve the introduction of the amine and halogen substituents at the desired positions.

Amination Reactions at the Quinoline Scaffold

The introduction of an amino group onto the quinoline ring can be achieved through various amination strategies. One common method is the direct amination of quinoline N-oxides. researchgate.net Activation of the N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O) makes the C2 and C4 positions susceptible to nucleophilic attack by an amine. researchgate.net This method often shows good regioselectivity for the 2-position. researchgate.net

Copper-catalyzed amination has also been employed for the synthesis of quinoline-indole hybrids, demonstrating a method for C-N bond formation on the quinoline scaffold. acs.orgnih.gov Furthermore, vicarious nucleophilic substitution (VNS) of hydrogen offers a pathway for the amination of nitroquinoline derivatives. mdpi.com

Regioselectivity in Aminodehalogenation of Fluoroquinolines

The regioselectivity of aminodehalogenation reactions on fluoroquinolines is a critical consideration when multiple halogen atoms are present on the quinoline ring. The position of the nucleophilic attack by the amine is influenced by the electronic properties of the quinoline system and the specific reaction conditions. For instance, in fluoro-substituted quinolines, the relative reactivity of the different fluorine atoms towards amination will determine the final product distribution. The presence of other substituents on the ring can also direct the incoming amine to a specific position.

Modular and Multi-Component Synthetic Approaches to 4-Aminoquinolines

Modular and multi-component reactions (MCRs) have emerged as powerful strategies for the rapid and efficient construction of diverse 4-aminoquinoline (B48711) libraries. nih.govnih.gov These approaches allow for the assembly of complex molecules from simple starting materials in a single synthetic operation, often with high atom economy and operational simplicity. nih.gov

Several MCRs have been developed for the synthesis of substituted 4-aminoquinolines. One notable example is a palladium-catalyzed multicomponent domino reaction that yields 2-aryl-4-dialkylaminoquinolines through tandem conjugate addition and cyclization reactions. nih.gov Another approach involves a copper-catalyzed [2 + 2 + 2] annulation of substituted benzonitriles, aryl-mesyliodinium salts, and ynamides to produce 2,3-disubstituted 4-aminoquinolines. nih.gov

Transition-metal-free conditions have also been successfully employed. A base-promoted synthesis from ynones and 2-aminobenzonitriles provides a pathway to polysubstituted 4-aminoquinolines. nih.gov Additionally, a [2 + 2] annulation strategy between substituted carboxanilides and sulfonyl ynamides has been used to create 2,3-disubstituted-4-aminoquinolines. nih.gov

These modular approaches are highly valuable for generating libraries of compounds for screening purposes, as they allow for the variation of multiple substituents in a straightforward manner. nih.gov The ability to quickly synthesize a wide range of analogs is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. nih.gov

Derivatization Strategies of the 2-Chloro-8-fluoroquinolin-4-amine Scaffold

The this compound core serves as a versatile scaffold for further chemical modification. The presence of reactive sites—the chloro group at position 2, the amino group at position 4, and the quinoline ring itself—allows for a wide range of derivatization reactions. These modifications are crucial for fine-tuning the pharmacological properties of the molecule.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki)

The chlorine atom at the 2-position of the quinoline ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While direct examples on this compound are not extensively detailed in the provided results, the general principle of using palladium catalysis for C-H activation and functionalization of quinoline rings is well-established. researchgate.net For instance, palladium-catalyzed C-H activation has been used to introduce phenyl aromatic groups at the 8-position of amino-quinoline derivatives. researchgate.net This suggests that similar strategies could be applied to the 2-position, coupling the chloroquinoline with various boronic acids or esters to introduce a wide array of aryl or heteroaryl substituents.

Nucleophilic Aromatic Substitution (SNAr) Processes

The electron-deficient nature of the quinoline ring, particularly at positions 2 and 4, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govquora.com The chlorine atom at the 2-position of this compound is an excellent leaving group in such reactions.

SNAr reactions provide a direct method for introducing a variety of nucleophiles at this position. This process is analogous to the reaction of acid chlorides with nucleophiles, where the nucleophile attacks the electrophilic carbon, leading to a substitution product. youtube.com The reaction of 4-chloroquinolines with various amines to form 4-aminoquinolines is a classic example of SNAr. nih.gov These reactions can be carried out under conventional heating or accelerated using microwave irradiation, often in the presence of a base. nih.gov The choice of solvent can significantly impact the reaction yield. nih.gov The reactivity in SNAr reactions is also dependent on the nature of the leaving group, with fluorine generally being more reactive than chlorine. nih.gov

Side Chain Modifications at the 4-Amino Position

The primary amino group at the 4-position of the quinoline scaffold is a key site for introducing diverse side chains, which can significantly modulate the biological activity of the molecule. nih.govplos.org A common strategy involves the condensation of the 4-aminoquinoline with various electrophiles. nih.gov

For example, new N-benzyl-4-aminoquinolines have been prepared by condensing appropriate amines with 4,7-dichloroquinoline. plos.org This approach allows for the introduction of a wide variety of substituted benzyl (B1604629) groups. The synthesis of the precursor amines themselves often involves multiple steps, such as the reduction of a nitrile group. plos.org

The modification of the side chain has been a successful strategy in the development of antimalarial drugs, where altering the length and nature of the alkyl amine side chain has led to compounds that are effective against drug-resistant strains. nih.gov The synthesis of libraries of 4-aminoquinolines with variations in the side chain is a common approach in drug discovery programs. nih.gov

Substitutions on the Quinoline Ring (e.g., Positions 2 and 8)

Modification of the quinoline ring itself, beyond the primary substitution pattern of this compound, offers another avenue for structural diversification and optimization of properties.

Position 2: As previously discussed, the chloro group at position 2 is readily displaced by nucleophiles via SNAr reactions or can participate in cross-coupling reactions. This allows for the introduction of a vast array of functional groups. For instance, 2-alkynylated quinolines can be synthesized through a deoxygenative C-2 alkynylation of the corresponding quinoline N-oxides. acs.org

Position 8: The 8-position of the quinoline ring can also be functionalized. For example, rhodium-catalyzed C-8 allylation and alkylation of quinoline N-oxides have been reported. rsc.org Palladium-catalyzed C-H activation has also been successfully employed to introduce aryl groups at this position. researchgate.net These methods provide routes to 8-substituted quinoline derivatives that can be further elaborated. The introduction of substituents at the 8-position can influence the electronic and steric properties of the molecule, potentially impacting its biological activity. nih.gov

Structural Elucidation and Characterization Techniques in Quinoline Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the chemical structure of a compound by examining the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For 2-Chloro-8-fluoroquinolin-4-amine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling.

¹³C NMR: This would reveal the number of unique carbon atoms and their electronic environments within the quinoline (B57606) ring system.

¹⁹F NMR: Given the fluorine substituent at the C8 position, ¹⁹F NMR would offer specific insights into the electronic environment of the fluorine atom and its coupling with neighboring protons.

Detailed, experimentally-derived NMR data (chemical shifts, coupling constants) for this compound are not available in the reviewed literature.

Table 1: Anticipated NMR Data for this compound (Hypothetical)

| Technique | Nucleus | Anticipated Chemical Shift Range (ppm) |

|---|---|---|

| ¹H NMR | Aromatic-H | 6.5 - 8.5 |

| Amine-H | Broad singlet, variable | |

| ¹³C NMR | Aromatic-C | 100 - 160 |

| ¹⁹F NMR | Ar-F | -110 to -140 |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H (amine), C=C and C=N (aromatic quinoline ring), and C-F and C-Cl bonds. Specific vibrational frequency data for this compound has not been reported in the available literature.

Table 2: Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. While predicted mass data exists, experimental MS or HRMS data for this compound could not be located.

X-ray Crystallography for Molecular Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and the crystal packing of this compound. A search of crystallographic databases did not yield any structural reports for this compound.

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of a synthesized compound.

Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity.

Column Chromatography: This technique would be employed for the purification of the crude product.

Specific details regarding the chromatographic conditions (e.g., solvent systems, stationary phases) used for the purification and analysis of this compound are not documented in the available literature.

Advanced Preclinical Investigations of 2 Chloro 8 Fluoroquinolin 4 Amine and Its Analogs

Structure-Activity Relationship (SAR) Studies

The systematic investigation into how the chemical structure of 2-Chloro-8-fluoroquinolin-4-amine and its related compounds influences their biological activity is crucial for the development of potent and selective therapeutic agents. Structure-Activity Relationship (SAR) studies explore the impact of modifying different parts of the molecule, providing a roadmap for rational drug design.

Positional Effects of Chloro and Fluoro Substituents on Biological Activity

The placement of halogen atoms, such as chlorine (Cl) and fluorine (F), on the quinoline (B57606) ring is a critical determinant of a compound's biological profile. biointerfaceresearch.com The electronic properties and spatial arrangement of these substituents dictate how the molecule interacts with its biological target.

In the broader class of quinoline derivatives, the position of the chlorine atom has profound effects. For instance, in many antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is a well-established feature for potent activity against Plasmodium falciparum. nih.govchemrxiv.org The introduction of a 7-chloro substituent into a parent aminoquinoline was shown to improve its antimalarial potency significantly. chemrxiv.org This enhancement is attributed to changes in the molecule's acidity (pKa) and its ability to accumulate in the parasite's food vacuole. chemrxiv.org

Similarly, the location of fluorine atoms can modulate a compound's efficacy. While specific SAR data for the 8-fluoro position in 2-chloro-4-aminoquinolines is limited in the provided results, studies on related structures show that fluorine substitution can enhance activity. For example, in a series of antimalarial diaryl ethers, analogs with a 3-fluoro-6-methoxybenzyl amine substituent demonstrated enhanced potency against resistant parasite strains. nih.gov The strategic placement of halogens can thus be a powerful tool to fine-tune the pharmacological properties of quinoline-based compounds. eurochlor.org

Table 1: Effect of Chloro Substitution on Antimalarial Activity A representative example from literature illustrating the impact of the C-7 chloro group on the activity of a quinoline analog against P. falciparum.

| Compound | R (Substituent at C-7) | IC50 (nM) | Fold Improvement |

| 10A | H | 290 | - |

| 10B | Cl | 10 | 29x |

Source: Adapted from literature on 7-chloroquinoline's effect on biological activity. chemrxiv.org

Influence of Amine Substituents on Biological Efficacy

In the context of antimalarial 4-aminoquinolines, the presence of a basic terminal amine in the side chain is often considered essential for activity. frontiersin.org Extensive research has focused on varying the length and nature of this side chain to overcome drug resistance. nih.gov For instance, replacing the 3'-diethylamino group of the known antimalarial amodiaquine (B18356) with a 3'-tert-butylamino group and adding an alkyl substituent at the 5'-position resulted in derivatives that were three times more active against Plasmodium berghei in vivo. lstmed.ac.uk

For other therapeutic targets, such as leishmaniasis, the 4-aminoquinoline (B48711) scaffold is also considered privileged. frontiersin.org Studies show that quinolines with a terminal tertiary amine and a lipophilic chain can effectively disrupt the mitochondrial membrane potential in Leishmania parasites. frontiersin.org This highlights the versatility of the 4-amino position in tailoring the biological effects of quinoline derivatives against various pathogens.

Hybrid Structures and Dimeric Forms for Enhanced Activity

A modern strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores (active molecular fragments) into a single chemical entity. nih.gov This approach aims to yield compounds with enhanced potency, dual modes of action, or an improved ability to overcome drug resistance. nih.govnih.gov

Quinoline-based hybrids have been successfully developed for various therapeutic areas.

Anticancer Hybrids: Quinoline has been hybridized with moieties such as oxadiazole to create novel antitubercular agents, demonstrating the broad applicability of this strategy. nih.gov

Antimicrobial Hybrids: Hybrid compounds linking quinoline and piperazine (B1678402) have been investigated for their antimicrobial properties, with the piperazine ring typically attached at the C-4 position of the quinoline. researchgate.net

Dimerization, the linking of two identical molecules, is another approach to enhance activity. Dimeric forms of 4-aminoquinolines have been synthesized and shown to possess potent antimalarial activity, further validating the strategy of creating larger, multi-functional molecules based on the quinoline scaffold.

Computational Chemistry and In Silico Approaches

Computational methods are indispensable tools in modern drug discovery, enabling scientists to predict how a molecule might behave in a biological system before it is synthesized. These in silico techniques, particularly molecular docking, provide deep insights into the interactions between a potential drug molecule (ligand) and its protein target.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net This method is crucial for understanding the potential mechanism of action for compounds like this compound and its analogs.

By docking these quinoline derivatives into the active sites of known biological targets, researchers can generate hypotheses about their function. For example, docking studies on quinoline-based compounds have been performed against various targets, including:

HIV Reverse Transcriptase: Chloro- and bromo-substituted quinoline derivatives have been docked into the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase, with results indicating potent inhibitory potential. nih.gov

Bacterial DNA Gyrase: The binding of 8-chloro-quinolone analogs to the DNA gyrase enzyme, a key target for antibiotics, has been computationally analyzed to understand their antibacterial activity. researchgate.netresearchgate.net

Telomerase: Novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were docked into the active site of telomerase, an enzyme often implicated in cancer, to determine their probable binding model as inhibitors. nih.gov

These studies help to prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources. nih.gov

Beyond simply placing the ligand in the protein's binding site, molecular docking provides detailed information on the specific interactions that hold them together and predicts the strength of this binding, known as binding affinity. nih.govarxiv.org

The predicted binding mode reveals key molecular interactions, such as:

Hydrogen Bonds: These are crucial for specificity and affinity. For example, docking studies of quinoline-pyrimidine hybrids against HIV reverse transcriptase showed important hydrogen bond interactions with the amino acid residue LYS 101. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand interact with similar regions of the protein. Quinoline derivatives often show hydrophobic interactions with residues like TRP229 in the HIV reverse transcriptase binding site. nih.gov

Halogen Bonds: The chlorine and fluorine atoms on the quinoline ring can participate in specific, stabilizing interactions with the protein target.

The binding affinity is often calculated as a "docking score," typically expressed in kcal/mol. nih.gov A lower (more negative) score generally indicates a stronger, more stable interaction. These scores allow for the ranking of different designed analogs against a specific target. For instance, in a study of potential HIV inhibitors, several novel 2-chloroquinoline-pyrimidine hybrids achieved better docking scores (e.g., -10.67, -10.38) than standard drugs, suggesting they could be potent inhibitors. nih.gov

Table 2: Predicted Binding Affinities (Docking Scores) for Representative Quinoline Analogs Against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 4 | -10.67 | LYS 101, TRP 229 |

| Compound 5 | -10.38 | LYS 101, TRP 229 |

| Compound 7 | -10.23 | LYS 101, TRP 229 |

| Rilpivirine (Standard) | -9.65 | LYS 101 |

| Elvitegravir (Standard) | -8.54 | GLU 91 |

Source: Adapted from molecular docking studies of quinoline-pyrimidine hybrids. nih.gov

These computational predictions are invaluable for the iterative process of drug design, guiding the synthesis of new derivatives with potentially improved biological efficacy. laurinpublishers.com

Identification of Key Amino Acid Residues for Interaction

While direct studies identifying the specific amino acid interactions for this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational and experimental studies on analogous quinoline and fluoroquinolone compounds. These studies reveal critical interactions primarily with enzymes like DNA gyrase and viral proteases.

Docking studies on fluoroquinolones, a related class of compounds, have elucidated their binding mode within the quinolone resistance-determining region (QRDR) of bacterial DNA gyrase. nih.gov The analysis of binding models for compounds like ciprofloxacin (B1669076) and moxifloxacin (B1663623) highlights the crucial role of specific amino acid residues. Aspartate at position 87 (Asp87) is identified as critical for binding, interacting with the positively charged nitrogen atoms of the drugs. nih.gov Furthermore, mutations at serine 83 (Ser83) are explained by the contacts its side chain establishes with the fluoroquinolone molecules. nih.gov Research involving alanine (B10760859) substitutions at these positions (Ser83 and Asp87) in the GyrA subunit further substantiates their importance in the quinolone-gyrase interaction. nih.gov The region spanning amino acids 67 to 106 in the GyrA subunit is generally referred to as the QRDR. mdpi.com The binding is often mediated through a water-metal ion bridge, where a magnesium ion is chelated by the quinolone's keto acid group and coordinated water molecules form hydrogen bonds with Ser83 and Asp87. mdpi.com

In other therapeutic areas, such as antiviral research, molecular docking studies of novel quinoline derivatives designed as protease inhibitors for SARS-CoV-2 have identified stable interactions. These compounds formed hydrogen bonds with highly conserved amino acids in the target protein, including His41, His164, and Glu166, and also exhibited π-interactions with His41. nih.gov Such interactions are vital for the stability of the ligand-protein complex. nih.gov

Table 1: Key Amino Acid Interactions Identified for Quinoline Analogs

| Target Enzyme | Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| DNA Gyrase (GyrA) | Asp87, Ser83, Arg121 | Hydrogen Bonding, Electrostatic | Fluoroquinolones |

| SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen Bonding, π-interaction | Quinoline Derivatives |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique fundamental to modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, including analogs of this compound, 2D and 3D-QSAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. researchgate.netrsc.org

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods build models based on the 3D structural properties of molecules and their interaction fields (steric, electrostatic, hydrophobic). nih.govnih.gov For instance, a 3D-QSAR study was conducted on a series of 2-chloroquinoline (B121035) derivatives to understand their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov This research successfully developed statistically significant CoMFA and CoMSIA models, which were then used to generate contour maps. nih.gov These maps highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity, thereby guiding the design of more potent analogs. nih.gov

Similarly, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents yielded robust CoMFA and CoMSIA models with high statistical validation, proving their predictive power. nih.gov These models are crucial for prioritizing the synthesis of compounds with the highest predicted efficacy, streamlining the drug discovery process. nih.gov

Predictive Models for Biological Activity

A primary output of QSAR analysis is the generation of predictive models that can estimate the biological activity of novel, unsynthesized compounds. These models, once rigorously validated, serve as a rapid screening tool.

In a study on 2,4-disubstituted quinoline derivatives, the developed CoMFA and CoMSIA models were used to predict the antiplasmodial activity (pEC₅₀ values) of newly designed compounds before their synthesis, allowing researchers to focus on the most promising candidates. nih.gov The subsequent in vivo screening of the synthesized compounds confirmed and validated the predictions of the 3D-QSAR study. nih.gov Another study on quinolinone-based thiosemicarbazones against M. tuberculosis also developed a predictive QSAR model. nih.gov The model demonstrated an excellent correlation between the experimental and predicted activities for both the training and test sets of compounds, underscoring its reliability. nih.gov

For 2-chloroquinoline derivatives with antitubercular activity, statistically significant models were developed that could effectively correlate the chemical structures with their antimycobacterial effects. nih.gov The information derived from the 3D contour maps of these models is considered highly valuable for the rational design of more potent antitubercular agents based on the 2-chloroquinoline scaffold. nih.gov

Table 2: Examples of Predictive QSAR Models for Quinoline Derivatives

| Compound Class | Therapeutic Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Quinolines | Antimalarial | CoMFA / CoMSIA | q² = 0.677 (CoMFA), 0.741 (CoMSIA) | nih.gov |

| 2-Chloroquinoline Derivatives | Antitubercular (M. tuberculosis) | CoMFA / CoMSIA | Statistically significant models developed | nih.gov |

| Quinolinone Thiosemicarbazones | Antitubercular (M. tuberculosis) | 2D-QSAR | R² = 0.83 | nih.gov |

Correlation of Physicochemical Parameters with Activity

The biological action of a drug is intrinsically linked to its physicochemical properties. carewellpharma.in QSAR studies quantify this relationship, identifying key parameters that govern activity. These can include electronic properties (e.g., electronegativity, partial charges, HOMO/LUMO energies), steric factors (e.g., molecular volume), and hydrophobic characteristics (e.g., partition coefficient). nih.govnih.gov

Lipophilicity is another critical parameter, and studies on quinoline-1,4-quinone hybrids have focused on correlating it with biological activity. nih.gov Spectroscopic and photophysical investigations of a biologically active 2-oxo-quinoline-3-carbonitrile derivative showed that the most active compound possessed a low lying LUMO and a lower band gap energy (3.40 eV), suggesting that electronic properties are key drivers of its antibacterial action. researchgate.net These correlations provide a rational basis for modifying lead compounds to enhance their therapeutic potential. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide critical insights into the stability of a ligand-target complex, revealing dynamic conformational changes, residue flexibility, and the strength of interactions that are not apparent from static docking models. nih.govnih.gov

For quinoline derivatives, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. A study on novel quinoline derivatives as potential protease inhibitors for SARS-CoV-2 performed MD simulations on the most promising compound. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) revealed the formation of a stable ligand-protease complex. nih.gov The simulations also showed a large number of stable intermolecular hydrogen bonds, confirming a strong interaction and validating the initial docking results. nih.gov

Similarly, MD simulations were used to investigate the binding of halogenated quinoline derivatives to the enzymes MAO-A and MAO-B. acs.org These simulations, run using the AMBER18 software, helped in understanding the dynamic stability of the complexes. acs.org In another study, 100 ns MD simulations confirmed the stable binding of a quinolone-based hydrazone within the active site of aldose reductase. acs.org These simulations are crucial for confirming that a potential drug candidate can maintain a stable and effective binding conformation within its biological target under physiological conditions. youtube.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In medicinal chemistry, DFT calculations are invaluable for understanding reaction mechanisms, predicting molecular properties, and explaining regioselectivity in synthesis. nih.govresearchgate.net

The synthesis of functionalized quinolines, such as analogs of this compound, often requires precise control over the position of substitution (regioselectivity). A key study demonstrated that the regioselective functionalization of chloro-substituted quinolines could be controlled by the choice of a metal amide base. nih.gov DFT calculations were instrumental in rationalizing these experimental observations. The calculations explained why using lithium diisopropylamide favors metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides direct the functionalization to the C-2 or C-8 positions. nih.gov This predictive power allows for the development of convenient and efficient strategies for synthesizing specific, bioactive quinoline derivatives. nih.gov

DFT has also been used to model reaction mechanisms, such as the "halogen dance" reaction, providing theoretical insights into the potential energy surfaces and transition states involved. nih.gov Furthermore, DFT calculations on synthesized quinoline derivatives are used to determine properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic characteristics. acs.orgnih.gov A small HOMO-LUMO gap, as found in one active quinolone-based hydrazone, suggests good chemical reactivity. acs.org

In Silico Pharmacokinetic Profiling for Optimization

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and filter out compounds with poor drug-like characteristics, thus saving time and resources. nih.govijprajournal.com

Numerous studies on quinoline derivatives have incorporated in silico ADMET and drug-likeness predictions. nih.govtandfonline.combohrium.com For example, a series of new arylamino quinoline derivatives underwent in silico ADMET profiling as part of their evaluation. nih.gov In another study, the design of novel 2-aryl-quinoline-4-carboxylic acid derivatives included pharmacokinetic and toxicity predictions, which showed that most of the designed compounds possessed favorable profiles. frontiersin.org

These predictive models assess a range of parameters, including lipophilicity (e.g., logP), aqueous solubility, potential for blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govijprajournal.com By evaluating these properties computationally, chemists can prioritize the synthesis of compounds that not only have high potency but also a greater likelihood of possessing the necessary pharmacokinetic profile to be effective in vivo.

Table 3: Commonly Predicted In Silico Pharmacokinetic Properties

| Property | Description | Importance in Drug Design |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Affects diffusion and absorption; typically <500 Da (Lipinski's rule). |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Affects solubility and membrane permeability; typically ≤5 donors and ≤10 acceptors (Lipinski's rule). |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. |

Predicting Metabolic Fates (e.g., Cytochrome P450 Enzyme Interactions)

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs. nih.govnih.gov Understanding the interactions of this compound and its analogs with CYP enzymes is crucial for predicting their pharmacokinetic profiles and potential for drug-drug interactions.

In silico models are valuable tools for predicting the metabolic liabilities of compounds in the early stages of drug discovery. These computational methods can estimate the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. For quinoline-based compounds, including analogs of this compound, predicting their interaction with major drug-metabolizing CYP enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 is of particular importance. nih.gov

The structural features of this compound, including its quinoline core, chlorine, and fluorine substituents, will influence its binding affinity and potential for metabolism by CYP enzymes. The lipophilicity and electronic properties of the molecule play a significant role in its interaction with the active sites of these enzymes. For instance, the presence of the halogen atoms can influence the regioselectivity of metabolism, directing oxidation to specific sites on the quinoline ring or the amine substituent.

Furthermore, it is important to assess the potential for these compounds to act as inhibitors of CYP enzymes. Inhibition of CYPs can lead to clinically significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another. nih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are typically employed to determine the inhibitory potential (e.g., IC50 values) of drug candidates. nih.govnih.gov For example, studies on other quinoline derivatives have demonstrated varying degrees of inhibition across different CYP isoforms. nih.gov

Theoretical Optimizations of Pharmacokinetic Parameters

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. Theoretical, or in silico, methods are increasingly used to predict and optimize these parameters for drug candidates like this compound and its analogs, thereby reducing the time and cost associated with experimental studies. nih.govresearchgate.net

Key Pharmacokinetic Parameters and their In Silico Prediction:

| Parameter | Description | In Silico Prediction Methods |

| Absorption | The process by which a drug enters the bloodstream. Key descriptors include intestinal absorption and bioavailability. | Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors like logP, polar surface area (PSA), and number of hydrogen bond donors/acceptors. |

| Distribution | The reversible transfer of a drug from one location to another within the body. Volume of distribution (Vd) and plasma protein binding are key parameters. | Models predicting blood-brain barrier (BBB) penetration and binding to plasma proteins like albumin can be utilized. |

| Metabolism | The chemical modification of a drug by the body, primarily by enzymes like Cytochrome P450s. | In silico tools can predict sites of metabolism on the molecule and identify potential metabolites. |

| Excretion | The removal of the drug and its metabolites from the body, primarily through the kidneys or liver. | Models can predict renal clearance and potential for biliary excretion. |

By analyzing the chemical structure of this compound, computational models can predict its likely ADME profile. For instance, the presence of the polar amine group and the quinoline nitrogen may influence its solubility and absorption characteristics. The lipophilicity, influenced by the chloro and fluoro substituents, will affect its distribution and ability to cross biological membranes.

Theoretical optimization involves systematically modifying the chemical structure of the lead compound to improve its pharmacokinetic profile while maintaining its desired pharmacological activity. For this compound, this could involve:

Modifying substituents: Altering the position or nature of the halogen atoms or introducing other functional groups to fine-tune lipophilicity and metabolic stability.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve ADME characteristics without losing biological activity.

These computational approaches allow for the virtual screening of a large number of analogs, prioritizing the synthesis and experimental testing of compounds with the most promising predicted pharmacokinetic profiles. researchgate.net

Investigation of Biological Mechanisms

Cellular Pathway Modulation

Understanding how this compound and its analogs exert their biological effects requires investigating their influence on cellular pathways. This involves elucidating their interactions with key molecular targets such as enzymes and receptors.

Enzyme Activity Modulation (e.g., Cytochrome P450 Inhibition, Inducible Nitric Oxide Synthase Inhibition, Protein Arginine Methyltransferase 5 Inhibition)

Cytochrome P450 Inhibition: As discussed in the context of metabolic fate, quinoline-based compounds have the potential to inhibit CYP enzymes. nih.gov The inhibitory activity of this compound and its analogs against specific CYP isoforms would be a key aspect of their biological mechanism. Competitive or non-competitive inhibition of these enzymes could have significant downstream effects on cellular processes that are dependent on the metabolites produced by these enzymes.

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including inflammation and neurotransmission. nih.govplos.org The production of NO is catalyzed by nitric oxide synthases (NOS), with the inducible isoform (iNOS) being primarily associated with inflammatory conditions. nih.govnih.gov Overproduction of NO by iNOS can contribute to tissue damage. plos.org Certain quinoline derivatives have been investigated as inhibitors of iNOS. nih.gov Therefore, it is plausible that this compound or its analogs could modulate iNOS activity, potentially offering a therapeutic avenue for inflammatory disorders. The mechanism of inhibition could involve direct binding to the enzyme's active site or interfering with its dimerization, a process essential for its catalytic activity. nih.gov

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition: PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. nih.gov Overexpression of PRMT5 has been implicated in several diseases, including cancer. nih.govnih.gov Inhibition of PRMT5 has emerged as a promising therapeutic strategy. nih.gov Given the diverse biological activities of quinoline scaffolds, investigating the potential of this compound and its analogs to inhibit PRMT5 is a relevant area of research.

Receptor Interactions

In addition to enzyme modulation, this compound and its analogs may exert their effects through interactions with specific cellular receptors. The quinoline scaffold is a common feature in molecules that bind to a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels.

The specific substitution pattern of this compound, including the position of the amine and halogen groups, will dictate its three-dimensional shape and electronic distribution, which are key determinants of receptor binding affinity and selectivity. Computational docking studies can be employed to predict the binding modes and affinities of these compounds to a panel of known receptors. researchgate.net Subsequent experimental validation through radioligand binding assays or functional cell-based assays would be necessary to confirm these predictions and elucidate the specific receptor pathways modulated by these compounds.

Molecular Interaction Studies

Molecular interaction studies, primarily through computational methods like molecular docking, provide valuable insights into how this compound and its analogs bind to their biological targets at the atomic level. nih.govresearchgate.net These studies are fundamental to understanding the structure-activity relationships (SAR) of this class of compounds.

By docking this compound and its analogs into the three-dimensional structures of target proteins (e.g., iNOS, PRMT5, or specific receptors), it is possible to:

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy. researchgate.net

Identify Key Binding Interactions: Visualize the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

Guide Lead Optimization: Understand how modifications to the chemical structure of the ligand can enhance its binding affinity and selectivity for the target protein.

Ligand-Target Binding Specificity and Selectivity

No studies detailing the specific molecular targets of this compound or its binding affinity and selectivity have been identified.

For novel chemical entities, ligand-target binding specificity is a critical aspect of preclinical evaluation. This is often assessed through techniques such as kinase inhibitor screening panels, where the compound is tested against a wide array of kinases to identify potential targets and off-target effects. promega.com The selectivity of an inhibitor is crucial for its therapeutic potential and safety profile. promega.com The ADP-Glo™ Kinase Assay is a common platform used for such screening, allowing for the determination of inhibitor potency against various kinases. promega.com

Without experimental data, the binding characteristics of this compound remain unknown.

Interaction with Nucleic Acids (DNA/RNA Binding)

There is no available research that has investigated the direct interaction of this compound with DNA or RNA.

The 4-aminoquinoline scaffold, a core component of the requested compound, is known to be present in molecules that interact with DNA. nih.gov For instance, the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline derivative, is thought to interfere with the parasite's ability to digest hemoglobin, a process that involves interaction with heme and potentially affects nucleic acid synthesis. thermofisher.com Some quinoline derivatives have been investigated as topoisomerase inhibitors, enzymes that are critically involved in managing the topology of DNA. nih.govnih.govmdpi.com Assays to determine such interactions include topoisomerase relaxation assays and decatenation assays. nih.govnih.gov However, no such studies have been published for this compound.

Induced Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)

Specific data on the cellular responses induced by this compound, such as the induction of apoptosis or cell cycle arrest, are not available.

The evaluation of induced cellular responses is a cornerstone of anticancer drug discovery. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population after treatment with a compound. thermofisher.comnih.govnih.govresearchgate.netspringernature.com This analysis can reveal if a compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M), which is indicative of cell cycle arrest. thermofisher.comnih.govnih.govresearchgate.netspringernature.com Apoptosis, or programmed cell death, is another key cellular response often triggered by anticancer agents. The induction of apoptosis can be quantified through various assays, including those that measure the activity of caspases or use markers like Annexin V.

While many quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, no such specific data exists for this compound. nih.gov

Therapeutic Applications and Preclinical Efficacy of 2 Chloro 8 Fluoroquinolin 4 Amine Analogs

Anti-Cancer Research

Quinoline (B57606) derivatives have been identified as a promising class of compounds in anti-cancer research. Their planar structure allows them to intercalate with DNA, and they can be designed to inhibit key enzymes involved in cancer cell proliferation and survival. researchgate.net

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., A549, MCF-7, H-460, HT-29, HepG2, SGC-7901)

The anticancer potential of quinoline analogs has been evaluated against a panel of human cancer cell lines. For instance, a ruthenium complex incorporating an 8-hydroxyquinoline (B1678124) ligand, Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) or Ru(quin)2, demonstrated dose-dependent cytotoxicity against the ER-positive breast cancer cell line T47D (similar to MCF-7) and the triple-negative breast cancer line MDA-MB-231. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 48.3 µM in T47D cells and 45.5 µM in MDA-MB-231 cells after 72 hours of treatment. researchgate.net The study also noted anti-proliferative activity against lung (A549) and colon (HCT-15) cancer cells. researchgate.net

Furthermore, studies on other substituted quinoline amines have shown significant cytotoxic potential. In an evaluation of 3-methyleneisoindolinone derivatives, a bromo quinoline amine compound was among the structures assessed for anticancer activity. acs.org

| Compound/Analog | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| Ru(quin)2 | T47D (Breast Cancer) | IC50 | 48.3 µM | researchgate.net |

| Ru(quin)2 | MDA-MB-231 (Breast Cancer) | IC50 | 45.5 µM | researchgate.net |

| Ru(quin)2 | A549 (Lung Cancer) | Anti-proliferative Activity | Observed | researchgate.net |

| Ru(quin)2 | HCT-15 (Colon Cancer) | Anti-proliferative Activity | Observed | researchgate.net |

Cytotoxicity and Specificity Investigations

Investigations into quinoline analogs aim not only to identify potent cytotoxic agents but also to understand their selectivity towards cancer cells over normal cells. The cytotoxicity of a bromo isoquinoline (B145761) amine derivative was found to be two-fold higher than its bromo quinoline amine isomer, highlighting that structural isomerism significantly impacts biological activity. acs.orgnih.gov The study of the Ru(quin)2 complex revealed that its cytotoxic effects are primarily driven by the induction of apoptosis. researchgate.net This was evidenced by an increase in BAX expression, enhanced caspase-3 activity, and elevated histone release, suggesting a programmed cell death mechanism rather than non-specific toxicity. researchgate.net

Modulation of Key Signaling Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Several studies suggest that quinoline derivatives may exert their anticancer effects by modulating this pathway. Simplified quinoline-amine structures have been identified as pan-SHIP1/2 inhibitors, which are phosphatases that counteract PI3K, thereby influencing the PI3K/Akt signaling cascade. nih.gov These quinoline inhibitors demonstrated cytotoxicity against SHIP2-expressing breast cancer cell lines, including MCF-7. nih.gov

Further evidence links quinoline analogs to cell cycle regulation, which is often controlled by the PI3K/AKT/mTOR pathway. The Ru(quin)2 complex was found to induce G0/G1 cell cycle arrest in breast cancer cells by downregulating cyclin D1, CDK4, and CDK6, key proteins for cell cycle progression. researchgate.net Additionally, research on related heterocyclic structures has shown that they can act as modulators of PI3K-Akt-dependent G1 arrest. acs.orgnih.gov

Antimicrobial Activity Studies

The quinoline scaffold is fundamental to a major class of antibiotics, the quinolones and fluoroquinolones. nih.govsmolecule.com The incorporation of a fluorine atom and other substituents is a well-established strategy for enhancing the antibacterial spectrum and potency. researchgate.net

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Quinolone derivatives are known for their broad-spectrum antibacterial activity, which they exert by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA synthesis. smolecule.com The presence of a fluorine atom, as in fluoroquinolones, generally enhances cell penetration and enzyme inhibition. smolecule.com Specifically, 8-fluoroquinoline (B1294397) has been among the derivatives tested for its biological effects. oup.com

Research has shown that 2-chloroquinoline (B121035) derivatives can be effective against Gram-positive bacteria. researchgate.net In contrast, some of these derivatives showed no antibacterial potency against the tested Gram-negative strains. researchgate.net This suggests that the substitution pattern on the quinoline ring is crucial for determining the antibacterial spectrum. medcraveonline.com The class of fluoroquinolones is generally effective against a wide range of both Gram-positive and Gram-negative bacteria. smolecule.com

| Analog Class | Bacterial Type | Activity | Source |

|---|---|---|---|

| 2-Chloroquinoline derivatives | Gram-positive bacteria | Effective | researchgate.net |

| 2-Chloroquinoline derivatives | Gram-negative bacteria | No potency observed | researchgate.net |

| Fluoroquinolones | Gram-positive bacteria | Broad-spectrum activity | smolecule.com |

| Fluoroquinolones | Gram-negative bacteria | Broad-spectrum activity | smolecule.com |

| 8-Fluoroquinoline | Pseudomonas aeruginosa (Gram-negative) | Tested for activity | oup.com |

Antifungal Activity against Fungal Species

In addition to antibacterial properties, various quinoline derivatives have demonstrated significant antifungal activity. nih.gov Analogs containing a 2-chloroquinoline moiety have been evaluated against several fungal pathogens. nih.govresearchgate.net Studies on secondary amines containing 2-chloroquinoline revealed potent activity against multiple fungal species. nih.govresearchgate.net Increasing the lipophilicity of these compounds was found to enhance their antifungal effects. researchgate.net

| Analog Class | Fungal Species | Activity | Source |

|---|---|---|---|

| 2-Chloroquinoline secondary amines | Aspergillus niger | Potent activity | nih.govresearchgate.netresearchgate.net |

| 2-Chloroquinoline secondary amines | Aspergillus flavus | Potent activity | nih.govresearchgate.netresearchgate.net |

| 2-Chloroquinoline secondary amines | Monascus purpureus | Screened for activity | nih.govresearchgate.netresearchgate.net |

| 2-Chloroquinoline secondary amines | Penicillium citrinum | Screened for activity | nih.govresearchgate.netresearchgate.net |

| 2-Chloroquinoline derivatives | Candida albicans | Evaluated for activity | nih.govmedcraveonline.com |

| 2-Chloroquinoline derivatives | Aspergillus fumigatus | Evaluated for activity | medcraveonline.com |

Antimalarial Potential and Activity against Drug-Resistant Strains

Analogs of 2-Chloro-8-fluoroquinolin-4-amine belong to the quinoline class of compounds, which have historically been a cornerstone of antimalarial chemotherapy. nih.govnih.gov The therapeutic efficacy of quinoline derivatives is well-documented, with many synthetic analogs developed to combat various strains of the Plasmodium parasite, including those that have developed resistance to frontline treatments. nih.govnih.govnih.gov The core mechanism of these compounds is often linked to their ability to interfere with the parasite's detoxification process of heme, a toxic byproduct of hemoglobin digestion. nih.govnih.gov

Systematic modifications of the 4-aminoquinoline (B48711) scaffold have yielded derivatives with high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov For instance, the introduction of different side chains can significantly enhance activity against resistant parasites. nih.gov Research into novel 4-aminoquinoline analogs remains a promising strategy, as these compounds can be cost-effective and exhibit favorable therapeutic profiles. nih.govnih.gov The development of hybrid molecules, combining the quinoline core with other pharmacophores, has also been explored to overcome resistance mechanisms. mdpi.com For example, hybrids of 4-aminoquinoline with pyrimidine (B1678525) have shown effectiveness against both sensitive and resistant strains. mdpi.com

The activity of these analogs is often evaluated against various parasite strains to determine their potential for overcoming resistance. Below is a table summarizing the activity of selected quinoline analogs against different P. falciparum strains.

| Compound/Analog | Target/Strain | Activity/Finding |

| 4'-Fluoro-N-tert-butylamodiaquine | Chloroquine-sensitive & resistant P. falciparum | Potent activity against both strains. nih.gov |

| Monoquinoline (MAQ) & Bisquinoline (BAQ) Analogs | P. falciparum (in vitro) & P. berghei (in vivo) | Active in the nanomolar range; significantly inhibited hemozoin formation. nih.gov |

| 7-chloro-4-aminoquinolines with varied side chains | P. falciparum (CQS & CQR strains Dd2, FCB) | Several analogs were significantly more potent than chloroquine (B1663885) against resistant strains. nih.gov |

| 4-aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive & resistant P. falciparum | Effective in vitro against both strains. mdpi.com |

| N-mesityl thiourea (B124793) derivative of 7-chloro-4-aminoquinoline | P. falciparum 3D7 (CQS) & Dd2 (CQR) | Showed promising anti-malarial effects against both strains. nih.gov |

Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline antimalarials, including analogs of this compound, is the inhibition of heme polymerization within the parasite's digestive vacuole. nih.govresearchgate.net During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. nih.gov This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite. nih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin, or malaria pigment. nih.gov

Quinoline-based drugs disrupt this vital detoxification process. nih.govnih.gov They are believed to accumulate in the parasite's acidic food vacuole and form a complex with heme. nih.govresearchgate.net This drug-heme complex then "caps" the growing hemozoin crystal, preventing further polymerization. nih.govresearchgate.net The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. wikipedia.org The ability of a quinoline analog to inhibit heme polymerization is a strong correlate of its antimalarial activity. nih.govresearchgate.net Studies have demonstrated that diverse quinoline analogs compete for binding to the heme polymer, suggesting a common mechanism of action centered on the disruption of heme sequestration. nih.govresearchgate.netjohnshopkins.edu

pH-Trapping Mechanisms in Parasites

The accumulation of quinoline drugs to high concentrations within the parasite's digestive vacuole is a critical factor in their efficacy and is largely driven by a pH-trapping mechanism. nih.govwikipedia.org The digestive vacuole of the Plasmodium parasite is an acidic compartment, with a pH of approximately 4.7 to 5.0. nih.govwikipedia.org

Quinoline analogs like this compound are typically weak bases. nih.govnih.gov In the neutral pH of the host cell's cytoplasm, a significant portion of the drug remains uncharged, allowing it to diffuse freely across biological membranes, including the parasite's membrane and the membrane of its digestive vacuole. mdpi.comwikipedia.org Once inside the acidic vacuole, the basic nitrogen atoms in the quinoline ring and its side chain become protonated. nih.govwikipedia.org This protonation renders the drug charged and therefore membrane-impermeable, effectively trapping it within the vacuole at concentrations several hundred- to a thousand-fold higher than in the surrounding environment. nih.govwikipedia.org This high localized concentration is crucial for inhibiting heme polymerization and exerting toxic effects on the parasite. nih.gov

Other Potential Therapeutic Areas (e.g., Antiviral, Anti-inflammatory)

Beyond their established antimalarial properties, quinoline derivatives, including analogs of this compound, have demonstrated potential in other therapeutic areas, notably as antiviral and anti-inflammatory agents. nih.govorientjchem.org

Antiviral Activity

The antiviral effects of quinoline compounds like chloroquine have been attributed to their ability to increase the pH of acidic intracellular vesicles such as endosomes and lysosomes. wikipedia.org This pH elevation can interfere with the replication cycle of various viruses that require a low pH for entry into the host cell or for the uncoating process, where the viral genetic material is released. wikipedia.org By impairing this pH-dependent step, these compounds can inhibit viral replication. wikipedia.org

Recent studies have explored the antiviral potential of novel 7-chloro-4-aminoquinoline derivatives against viruses such as Influenza A Virus (IAV) and SARS-CoV-2. nih.gov One derivative, bearing an N-mesityl thiourea group, exhibited significant inhibitory effects against both malaria parasites and these viruses, suggesting a potential for developing broad-spectrum anti-infective agents. nih.gov Other research has focused on synthesizing fluoro- and chloro-substituted nucleoside analogs, which have shown inhibitory activity against Hepatitis B and C viruses. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also an area of active investigation. nih.govresearchgate.net Inflammation is a complex biological response, and dysregulation can lead to chronic diseases. nih.gov Quinoline-based compounds have shown promise in modulating inflammatory pathways. For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory mediators. nih.gov

Specifically, certain fluorine-substituted compounds were found to significantly reduce the phosphorylation of key proteins (IκBα and p65) in the NF-κB pathway, decrease the production of reactive oxygen species (ROS), and downregulate the expression of components of the NLRP3 inflammasome, a multiprotein complex involved in inflammation. nih.govresearchgate.net Furthermore, selenium-containing 7-chloroquinoline (B30040) analogs have demonstrated both antinociceptive and anti-inflammatory effects in animal models, with a higher affinity for the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov

| Compound Class | Therapeutic Area | Mechanism of Action / Finding |

| 7-chloro-4-aminoquinoline derivatives | Antiviral (Influenza A, SARS-CoV-2) | A derivative with an N-mesityl thiourea group showed pronounced anti-infectious effects. nih.gov |

| Chloroquine | Antiviral | Increases endosomal pH, impairing virus release and replication. wikipedia.org |

| Fluorine-substituted benzo[h]quinazoline-2-amines | Anti-inflammatory | Inhibit the NF-κB signaling pathway and reduce ROS production. nih.govresearchgate.net |

| 7-chloro-4-(phenylselanyl) quinoline analogs | Anti-inflammatory, Antinociceptive | Exhibit higher affinity for COX-2 over COX-1. nih.gov |

Future Research Directions and Emerging Trends

Design of Novel 2-Chloro-8-fluoroquinolin-4-amine Derivatives

The core structure of this compound offers numerous opportunities for chemical modification to optimize its pharmacological properties. Modern synthetic strategies are centered on exploring a wide chemical space through diverse substitutions and the creation of innovative molecular architectures.

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs with improved efficacy and selectivity. Research on related quinoline structures demonstrates that even minor modifications can lead to significant changes in biological outcomes.

For instance, studies on 4-aminoquinoline (B48711) derivatives have shown that the amino side chain at the C4 position is a critical determinant of activity. The length and nature of this side chain can significantly impact potency. nih.gov Similarly, substitutions at other positions, such as the C2, C6, and C8 positions, have been systematically explored in various quinoline series to modulate activity against different biological targets. nih.govscholaris.ca The introduction of various aryl groups, alkyl chains, and heterocyclic moieties allows for the fine-tuning of electronic and steric properties, which in turn influences target binding and pharmacokinetic profiles.

A new series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivatives was synthesized and evaluated for antidepressant and antifungal activities. This work highlights how modifications at the C2, C3, and C8 positions can yield compounds with significant biological effects, such as monoamine oxidase (MAO) inhibitory action. nih.gov The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines further underscores the strategy of exploring diverse substitution patterns to create analogs of established drugs like chloroquine (B1663885). researcher.life

| Derivative Class | Substitution Positions | Observed Biological Activities | Reference |

| N-[(2-chloro-8-methylquinolin-3-yl)methyl]-amines | C2, C3, C8 | Antidepressant, Antifungal, MAO Inhibition | nih.gov |

| 6-Chloro-2-arylvinylquinolines | C2, C4, C6 | Antiplasmodial | nih.gov |

| 2- and 8-Substituted 4-amino-7-chloroquinolines | C2, C4, C7, C8 | Antimalarial (analogues of hydroxychloroquine) | scholaris.caresearcher.life |

| 2-Arylquinoline-4-carboxylic acids | C2, C4, C6, C8 | MRP2 Inhibition, Antileishmanial | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

A promising strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of the parent molecules, potentially leading to synergistic effects, multi-target activity, or improved pharmacokinetic properties. The quinoline nucleus is an ideal scaffold for developing such hybrids.

Research has shown the successful synthesis of 1,2,3-triazole-8-quinolinol hybrids. nih.gov These molecules merge the recognized biological activities of the triazole ring with the quinolinol scaffold, resulting in compounds with significant antibacterial properties. nih.gov Another innovative approach involves creating glycoconjugates of 8-hydroxyquinoline (B1678124) derivatives. The attachment of sugar moieties can enhance the solubility and bioavailability of the parent compound, potentially improving its therapeutic profile. nih.gov These examples provide a blueprint for the future design of this compound hybrids, where it could be conjugated with other bioactive moieties to create novel therapeutic agents with unique mechanisms of action.

Advanced Computational and In Silico Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the this compound series, these in silico methods are crucial for rationalizing experimental findings, predicting the activity of novel derivatives, and elucidating their mechanisms of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models allow researchers to predict the activity of yet-unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. usm.edu

The development of robust QSAR models relies on calculating molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. mdpi.com For quinoline derivatives, QSAR studies have been successfully applied to predict antiallergic activity and to guide the design of more potent compounds. acs.org Modern approaches are increasingly incorporating machine learning and deep learning algorithms to build more accurate and sophisticated predictive models from large datasets. mdpi.com The interpretation of these models, using techniques like SHapley Additive exPlanations (SHAP), can provide valuable insights into which molecular features are most critical for activity, thus guiding future chemical design. digitellinc.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used to understand the binding mode of quinoline derivatives with their biological targets, such as HIV reverse transcriptase, dihydrofolate reductase (DHFR), and various kinases. nih.govmdpi.com Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. nih.govnih.gov

To further refine these static pictures, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.govjchemlett.com This allows researchers to assess the stability of the predicted binding pose and to understand how the protein and ligand adapt to each other. nih.gov For example, MD simulations have been used to validate the binding stability of novel benzamide derivatives in the active sites of α-glucosidase and α-amylase, confirming the interactions predicted by docking. nih.gov Applying these advanced simulation techniques to this compound and its derivatives will be crucial for understanding their molecular mechanisms and for the rational design of next-generation inhibitors.

| Computational Method | Application | Key Insights Provided | Reference |

| QSAR | Predicting biological activity from chemical structure | Identification of key structural features for activity, prioritization of synthetic targets | mdpi.comusm.eduacs.org |

| Molecular Docking | Predicting ligand binding mode and affinity | Identification of key amino acid interactions (H-bonds, hydrophobic contacts) | researchgate.netnih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time | Validation of docking poses, understanding dynamic interactions and conformational changes | nih.govjchemlett.com |

This table is interactive. Click on the headers to sort.

Identification of Novel Biological Targets and Pathways

While quinoline derivatives are known to interact with a range of targets, a key area of future research is the identification of novel biological targets and pathways for compounds like this compound. This exploration can open up new therapeutic applications and provide a deeper understanding of their pharmacological effects.

In silico target identification has become a powerful tool for this purpose. By screening the structure of a compound against databases of known protein structures, it is possible to predict potential biological targets. nih.gov This approach was used to identify N-myristoyltransferase (NMT) as a promising target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives with antileishmanial activity. nih.gov

Experimental screening of quinoline libraries against different enzymes and cell lines has also revealed unexpected activities. For example, various quinoline derivatives have been identified as inhibitors of: